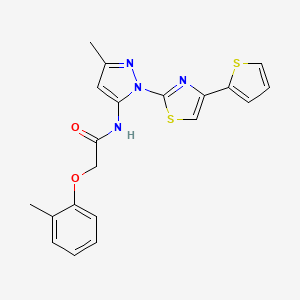

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with a thiophenyl-thiazole moiety and an o-tolyloxyacetamide side chain. Its design integrates heterocyclic motifs (pyrazole, thiazole, thiophene) known for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-6-3-4-7-16(13)26-11-19(25)22-18-10-14(2)23-24(18)20-21-15(12-28-20)17-8-5-9-27-17/h3-10,12H,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPBHOMNEUTMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a complex organic compound with potential biological activities attributed to its unique heterocyclic structure. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 440.54 g/mol. Its structure features multiple heterocycles, including pyrazole, thiazole, and thiophene rings, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O3S2 |

| Molecular Weight | 440.54 g/mol |

| LogP (XLogP3-AA) | 2.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Synthesis

The synthesis of N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide involves multi-step organic reactions. Typical synthetic routes might include:

- Formation of the pyrazole ring through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Introduction of the thiazole moiety via cyclization reactions involving thioketones.

- Coupling with o-tolyloxyacetic acid derivatives to achieve the final compound.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity for compounds structurally similar to N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide. For instance, derivatives were tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.

The compound's structural features are believed to enhance its interaction with microbial targets, leading to effective inhibition.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and hydroxyl radical scavenging assays. The findings suggested that:

- The compound exhibited notable antioxidant activity by effectively neutralizing free radicals.

This property is crucial in mitigating oxidative stress-related diseases.

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, when tested against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (lung cancer), some derivatives showed promising antiproliferative effects.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study of pyrazole-thiazole derivatives, N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide was evaluated alongside other compounds for its efficacy against resistant strains of bacteria. The results highlighted its superior performance in inhibiting biofilm formation in Staphylococcus aureus.

Case Study 2: Antioxidant Activity Assessment

A series of antioxidant assays were conducted, revealing that the compound's ability to scavenge free radicals was significantly higher than that of standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives from the evidence, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., 4-bromo in 9c, 4-fluoro in 9b) enhance enzyme inhibition and antifungal activity compared to electron-donating groups (e.g., 4-methoxy in 9e) . The target compound’s o-tolyloxy group (methyl-substituted aryloxy) may balance hydrophobicity and steric effects for receptor binding. Thiophene vs.

Synthetic Yields :

- Compounds with simpler substituents (e.g., phenyl in 9a) achieve higher yields (90%) than those with bulky groups (e.g., 5-nitro-2-furyl in Compound 13: 58%) . The target compound’s synthesis likely requires optimized coupling conditions due to its thiophene-thiazole-pyrazole core.

Spectroscopic Validation :

- All analogs in and were validated via ¹H-NMR, ¹³C-NMR, and mass spectrometry, with melting points confirming purity . The target compound would require similar characterization, with emphasis on the thiophene C-H out-of-plane bending (750–850 cm⁻¹ in IR) and pyrazole N-H stretches (3100–3300 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.